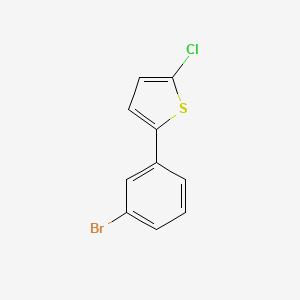

2-(3-Bromophenyl)-5-chlorothiophene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-bromophenyl)-5-chlorothiophene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrClS/c11-8-3-1-2-7(6-8)9-4-5-10(12)13-9/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIXJAEZRHZAZJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=CC=C(S2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrClS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1379352-54-1 | |

| Record name | 3-Bromo-(2-chloro-5-thienyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 3 Bromophenyl 5 Chlorothiophene

Advanced Cross-Coupling Strategies for Thiophene (B33073) Functionalization

The functionalization of the thiophene ring, a key step in the synthesis of the target molecule, relies on powerful palladium-catalyzed reactions. These reactions are well-suited for creating the necessary carbon-carbon bond between the thiophene and the bromophenyl moieties.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its reliability and functional group tolerance. This reaction typically involves the coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. For the synthesis of 2-(3-bromophenyl)-5-chlorothiophene, this would involve reacting a suitably functionalized thiophene with a (3-bromophenyl)boronic acid derivative.

The success of a Suzuki-Miyaura coupling is highly dependent on the careful optimization of the catalytic system and the reaction conditions. The choice of palladium source, ligand, base, and solvent all play critical roles in maximizing the yield and purity of the desired product.

For the synthesis of aryl-thiophenes, a variety of palladium catalysts have proven effective. Catalytic systems based on palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) are common starting points. The performance of these catalysts is significantly enhanced by the addition of phosphine (B1218219) ligands. Ligands such as triphenylphosphine (B44618) (PPh₃), tricyclohexylphosphine (B42057) (PCy₃), and more advanced Buchwald-type biarylphosphine ligands are frequently employed to improve catalyst stability and reactivity.

The choice of base is also crucial for the transmetalation step of the catalytic cycle. Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄) are often used. The solvent system must be capable of dissolving the various components of the reaction mixture and is typically a combination of an organic solvent like toluene, dioxane, or dimethylformamide (DMF) with water.

Table 1: Representative Catalytic Systems for Suzuki-Miyaura Coupling of Thiophenes

| Palladium Source | Ligand | Base | Solvent | Typical Temperature (°C) |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 80-110 |

| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 90-120 |

| Pd(PPh₃)₄ | None | Na₂CO₃ | DMF/H₂O | 80-100 |

This table presents typical conditions and is not an exhaustive list. The optimal conditions for the synthesis of this compound would require specific experimental optimization.

A significant challenge in the synthesis of this compound via Suzuki-Miyaura coupling is controlling the regioselectivity and chemoselectivity. When starting with a dihalogenated thiophene, such as 2,5-dichlorothiophene (B70043) or 2-bromo-5-chlorothiophene (B1265590), the reaction must be directed to occur at the desired position.

The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the trend I > Br > Cl. This difference in reactivity can be exploited to achieve selective coupling. For instance, starting with 2-bromo-5-chlorothiophene, the Suzuki-Miyaura coupling would be expected to occur preferentially at the more reactive C-Br bond, leaving the C-Cl bond intact. This would lead to the desired 2-aryl-5-chlorothiophene product.

Similarly, if 2,5-dichlorothiophene were used, achieving monocoupling at the 2-position while preserving the chlorine at the 5-position would require careful control of reaction conditions, such as using a stoichiometric amount of the boronic acid and a catalyst system known for selective monocoupling.

Direct C-H arylation has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions. This method avoids the need for pre-functionalization of the thiophene ring (e.g., halogenation or boronation) by directly coupling a C-H bond with an aryl halide. In the context of synthesizing this compound, this could involve the direct arylation of 2-chlorothiophene (B1346680) with 1,3-dibromobenzene (B47543).

The mechanism of palladium-catalyzed direct C-H arylation of thiophenes is a subject of ongoing research, with several pathways proposed. One of the most widely accepted mechanisms is the concerted metalation-deprotonation (CMD) pathway. In this mechanism, the palladium catalyst, coordinated to a ligand, cleaves the C-H bond of the thiophene in a single step with the assistance of a base.

Another possible mechanism involves an oxidative addition-reductive elimination cycle, similar to traditional cross-coupling, but with the initial step being the oxidative addition of the C-H bond to the palladium center. The specific pathway is believed to be influenced by the reaction conditions, the nature of the substrate, and the ligand employed.

The design of the ligand is of paramount importance in direct C-H arylation. The ligand not only stabilizes the palladium catalyst but also plays a direct role in the C-H activation step and influences the regioselectivity of the reaction. For the arylation of 2-substituted thiophenes, directing the coupling to the C5 position is a key challenge.

Ligands that have shown promise in the direct C-H arylation of heterocycles include phosphines, N-heterocyclic carbenes (NHCs), and various pincer-type ligands. For instance, bulky, electron-rich phosphine ligands can promote the desired catalytic activity while potentially minimizing side reactions. The choice of ligand can also influence the selectivity between C-H activation and competitive oxidative addition at a C-halogen bond if present on the arylating agent.

Direct C-H Arylation Approaches for Thiophene Core Functionalization

Precursor Synthesis and Strategic Functionalization

The successful synthesis of this compound is highly dependent on the efficient preparation of its precursors: a suitably halogenated thiophene and a functionalized bromophenyl building block.

Synthesis of 2-bromo-5-chlorothiophene and Related Halogenated Thiophene Intermediates

The most direct route to 2-bromo-5-chlorothiophene involves the sequential halogenation of thiophene. Due to the higher reactivity of the α-positions of the thiophene ring, direct bromination followed by chlorination or vice-versa can lead to the desired product. However, controlling the regioselectivity can be challenging.

A common strategy involves the initial chlorination of thiophene to produce 2-chlorothiophene, which can then be brominated at the vacant 5-position. Alternatively, 2-bromothiophene (B119243) can be synthesized first and subsequently chlorinated. The reaction conditions, including the choice of halogenating agent and solvent, are critical for achieving high yields of the desired isomer.

Another approach involves the Sandmeyer reaction, starting from 2-amino-5-chlorothiophene. Diazotization of the amine followed by treatment with a bromide source, such as copper(I) bromide, can yield 2-bromo-5-chlorothiophene.

Furthermore, 2-bromo-5-chlorothiophene can be converted into a Grignard reagent, 5-chloro-2-thienylmagnesium bromide, by reacting with magnesium. google.com This Grignard reagent is a versatile intermediate for further functionalization. google.com

Preparation of Functionalized Bromophenyl Building Blocks

Functionalized bromophenyl building blocks are key components for the cross-coupling reactions. These are typically arylboronic acids or their esters for Suzuki couplings, organostannanes for Stille couplings, Grignard reagents for Kumada couplings, or organozinc reagents for Negishi couplings.

The preparation of 3-bromophenylboronic acid, a common precursor for Suzuki reactions, can be achieved through the reaction of 1,3-dibromobenzene with an organolithium reagent followed by treatment with a trialkyl borate (B1201080) and subsequent acidic workup.

For Negishi couplings, 3-bromophenylzinc halides can be prepared in situ from 1,3-dibromobenzene and an activated zinc species. Similarly, 3-bromophenylmagnesium halides for Kumada couplings are generated from the corresponding aryl halide and magnesium turnings. wikipedia.org

The synthesis of these building blocks often involves the functionalization of a readily available starting material like 1,3-dibromobenzene or 3-bromoaniline. The choice of synthetic route depends on the desired functional group on the phenyl ring and the specific cross-coupling reaction to be employed.

Below is a table summarizing some functionalized bromophenyl building blocks and their corresponding coupling reactions:

| Building Block | General Formula | Coupling Reaction |

| Arylboronic Acid | Ar-B(OH)2 | Suzuki |

| Organostannane | Ar-SnR3 | Stille |

| Grignard Reagent | Ar-MgX | Kumada |

| Organozinc Reagent | Ar-ZnX | Negishi |

| Organosilane | Ar-SiR'3 | Hiyama |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 3 Bromophenyl 5 Chlorothiophene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and the chemical environment of individual atoms.

Proton (¹H) NMR Spectral Analysis of Aryl and Thiophene (B33073) Protons

The ¹H NMR spectrum of 2-(3-Bromophenyl)-5-chlorothiophene is expected to show distinct signals corresponding to the six protons on the thiophene and phenyl rings. The signals can be predicted based on the electronic effects of the halogen substituents and the aromatic ring systems.

The two protons on the thiophene ring are expected to appear as two distinct doublets. Based on data for 2-chlorothiophene (B1346680), these protons would likely resonate in the range of δ 6.8-7.2 ppm nih.govchemicalbook.com. The coupling constant between these adjacent protons (H-3 and H-4) on the thiophene ring is typically around 4.0 Hz.

The protons on the 3-bromophenyl ring will exhibit a more complex pattern.

H-2' : This proton is ortho to the thiophene substituent and meta to the bromine atom. It is expected to be a triplet or a narrow multiplet around δ 7.6-7.8 ppm.

H-4' : This proton is meta to both the thiophene and bromine substituents and would likely appear as a triplet around δ 7.2-7.4 ppm.

H-5' : This proton is para to the thiophene and ortho to the bromine, likely resonating as a doublet of doublets around δ 7.4-7.6 ppm.

H-6' : This proton is ortho to both the thiophene and bromine substituents, making it the most deshielded proton on the phenyl ring, with an expected chemical shift around δ 7.5-7.7 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities for this compound (Predicted data based on analogous compounds)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Thiophene H-3 | 6.9 - 7.1 | Doublet (d) |

| Thiophene H-4 | 7.0 - 7.2 | Doublet (d) |

| Phenyl H-2' | 7.6 - 7.8 | Triplet (t) |

| Phenyl H-4' | 7.2 - 7.4 | Triplet (t) |

| Phenyl H-5' | 7.4 - 7.6 | Doublet of Doublets (dd) |

| Phenyl H-6' | 7.5 - 7.7 | Doublet of Doublets (dd) |

Carbon-13 (¹³C) NMR for Backbone and Substituent Carbon Environments

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, ten distinct signals are expected (four for the thiophene ring and six for the phenyl ring). The chemical shifts are influenced by the electronegativity of the halogen substituents and the aromatic currents of the rings.

Thiophene Carbons : The carbon atom bonded to chlorine (C-5) would be significantly deshielded. The carbon bonded to the phenyl group (C-2) would also be downfield. Based on data for 2-chlorothiophene and 2-phenylthiophene, the thiophene carbons are expected in the δ 120-145 ppm range nih.govrsc.org.

Phenyl Carbons : The carbon atom attached to the bromine (C-3') will show a characteristic shift around δ 122 ppm. The carbon attached to the thiophene ring (C-1') would be found around δ 135-140 ppm. The remaining phenyl carbons would appear in the typical aromatic region of δ 125-131 ppm nih.govchemicalbook.com.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound (Predicted data based on analogous compounds)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Thiophene C-2 | 142 - 145 |

| Thiophene C-3 | 124 - 126 |

| Thiophene C-4 | 127 - 129 |

| Thiophene C-5 | 129 - 132 |

| Phenyl C-1' | 138 - 141 |

| Phenyl C-2' | 128 - 130 |

| Phenyl C-3' | 121 - 123 |

| Phenyl C-4' | 130 - 132 |

| Phenyl C-5' | 126 - 128 |

| Phenyl C-6' | 123 - 125 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra by revealing correlations between nuclei.

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other (typically through 2-3 bonds) researchgate.netsdsu.edu. For this compound, COSY would show a cross-peak between the thiophene protons H-3 and H-4. It would also reveal the coupling network within the bromophenyl ring, showing correlations between H-4'/H-5', H-5'/H-6', and H-2'/H-6'.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond C-H coupling) youtube.comlibretexts.org. This would allow for the unambiguous assignment of each protonated carbon in the molecule by linking the assigned proton shifts to their corresponding carbon shifts.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio, allowing for the determination of its elemental formula. The molecular formula for this compound is C₁₀H₆BrClS.

The presence of bromine and chlorine, both of which have multiple abundant isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl), results in a characteristic isotopic pattern in the mass spectrum. The most abundant peak (M) will correspond to the molecule containing the ⁷⁹Br and ³⁵Cl isotopes. There will be a significant peak at M+2, corresponding to molecules with either ⁸¹Br and ³⁵Cl or ⁷⁹Br and ³⁷Cl. A smaller peak at M+4 will correspond to the molecule containing both ⁸¹Br and ³⁷Cl isotopes. HRMS can resolve these isotopic peaks and confirm that their measured masses match the theoretical values, providing unequivocal confirmation of the elemental composition.

Infrared (IR) Spectroscopy for Characteristic Vibrational Modes and Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. The IR spectrum provides a "fingerprint" of the functional groups present.

For this compound, the following characteristic absorption bands are expected:

Aromatic C-H Stretching : Weak to medium bands are expected just above 3000 cm⁻¹ (typically 3100-3050 cm⁻¹), characteristic of C-H bonds on the aromatic and heteroaromatic rings orgchemboulder.compressbooks.pub.

Aromatic C=C Stretching : Several medium to strong bands are expected in the 1600-1450 cm⁻¹ region, corresponding to the stretching vibrations within the phenyl and thiophene rings globalresearchonline.netblogspot.com.

C-H Out-of-Plane Bending : Strong absorptions in the 900-675 cm⁻¹ region are characteristic of the substitution pattern on the aromatic rings orgchemboulder.comnii.ac.jp. A meta-substituted phenyl ring typically shows bands around 780 cm⁻¹ and 690 cm⁻¹ blogspot.com.

C-Cl Stretching : A strong band for the aryl C-Cl stretch is expected in the 850-550 cm⁻¹ range orgchemboulder.comlibretexts.org.

C-Br Stretching : A strong band for the aryl C-Br stretch is expected at a lower frequency, typically in the 690-515 cm⁻¹ region orgchemboulder.comlibretexts.org.

Thiophene Ring Vibrations : Characteristic vibrations for the thiophene ring, including C-S stretching, are expected in the fingerprint region, often around 850-600 cm⁻¹ nii.ac.jpiosrjournals.org.

Table 3: Predicted IR Absorption Bands for this compound (Predicted data based on general IR correlation tables)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3050 | Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |

| C-H Out-of-Plane Bend | 900 - 675 | Strong |

| Aryl C-Cl Stretch | 850 - 550 | Strong |

| Aryl C-Br Stretch | 690 - 515 | Strong |

| Thiophene C-S Stretch | 850 - 600 | Medium |

X-ray Diffraction Analysis of Related Halogenated Aryl-Thiophene Derivatives

X-ray diffraction on a single crystal is the definitive method for determining the three-dimensional structure of a molecule in the solid state. While a crystal structure for this compound is not available, analysis of related structures, such as 2,5-dihalo-3,4-dinitrothiophenes and 2-(5-bromothiophen-2-yl)acetonitrile, provides valuable insights researchgate.netnih.gov.

Crystal Packing and Supramolecular Interactions

Information regarding the specific crystal packing arrangement and the nature of supramolecular interactions, such as halogen bonding, π-π stacking, or other non-covalent forces within the crystal lattice of this compound, is not available in the reviewed scientific literature. The determination of these features is contingent on single-crystal X-ray diffraction data, which has not been reported for this compound.

Conformational Analysis in the Solid State

A definitive conformational analysis of this compound in the solid state, including critical parameters like the dihedral angle between the bromophenyl and chlorothiophene rings, cannot be provided. This information is derived from the precise atomic coordinates obtained through X-ray crystallography, which is currently unavailable for this specific molecule.

Theoretical and Computational Investigations of 2 3 Bromophenyl 5 Chlorothiophene

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has emerged as a robust method for investigating the electronic properties of molecules. By approximating the many-body electronic Schrödinger equation, DFT provides a balance between computational cost and accuracy, making it suitable for studying medium to large-sized molecules like 2-(3-Bromophenyl)-5-chlorothiophene.

A fundamental step in any DFT study is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state. Due to the single bond connecting the phenyl and thiophene (B33073) rings, rotational isomers, or conformers, can exist. The planarity of the molecule is a key factor, with the dihedral angle between the two rings dictating the extent of π-conjugation.

Computational studies on similar 2,5-disubstituted thiophenes have shown that the ground state geometry is often non-planar, with a certain twist between the aromatic rings. nih.gov The energy barrier to rotation around the C-C single bond can be calculated to map out the conformational energy landscape, identifying the most stable conformers and the transition states that separate them.

Table 1: Representative Optimized Geometrical Parameters for a Disubstituted Thiophene System

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-S (thiophene) | 1.72 - 1.74 | ||

| C=C (thiophene) | 1.37 - 1.38 | ||

| C-C (inter-ring) | 1.47 - 1.49 | ||

| C-Cl | 1.73 - 1.75 | ||

| C-Br | 1.90 - 1.92 | ||

| C-S-C | 92 - 93 | ||

| Phenyl-Thiophene | 20 - 40 |

Note: The data in this table is representative and based on DFT calculations of similar halogenated bi-aromatic systems. Actual values for this compound would require specific calculations.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene ring, while the LUMO may be distributed across both the thiophene and phenyl rings. The presence of electron-withdrawing halogen atoms (bromine and chlorine) is expected to lower the energies of both the HOMO and LUMO. nih.gov

From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as electronegativity (χ), chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity.

Table 2: Calculated Reactivity Descriptors Based on FMO Energies

| Descriptor | Formula | Typical Value Range (eV) |

| HOMO Energy | - | -5.5 to -6.5 |

| LUMO Energy | - | -1.0 to -2.0 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 3.5 to 5.5 |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.25 to 4.25 |

| Chemical Potential (μ) | (EHOMO + ELUMO)/2 | -3.25 to -4.25 |

| Hardness (η) | (ELUMO - EHOMO)/2 | 1.75 to 2.75 |

| Softness (S) | 1/(2η) | 0.18 to 0.29 |

| Electrophilicity Index (ω) | μ2/(2η) | 1.9 to 3.0 |

Note: These values are illustrative and represent typical ranges for similar halogenated aromatic compounds.

DFT calculations can accurately predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the presence of a magnetic field, the chemical shifts (δ) for ¹H and ¹³C can be predicted. These theoretical predictions are invaluable for assigning experimental NMR spectra and confirming the structure of the synthesized compound. mdpi.com The calculated chemical shifts are typically compared to a reference compound, such as tetramethylsilane (B1202638) (TMS), to obtain values that can be directly compared with experimental data.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment.

For this compound, MD simulations can be used to study its conformational dynamics in different solvents, its aggregation behavior, and its interactions with other molecules. mdpi.com These simulations can provide insights into properties like solubility and how the molecule might interact with a biological target or a material surface. The stability of ligand-protein complexes can be assessed using MD simulations by analyzing parameters like root mean square deviation (RMSD). mdpi.comnih.gov

Quantum Chemical Calculations for Reaction Mechanism Elucidation in Synthesis Pathways

Quantum chemical calculations, including DFT, are powerful tools for elucidating the mechanisms of chemical reactions. For the synthesis of this compound, which is often achieved through cross-coupling reactions like the Suzuki or Stille coupling, these calculations can map out the entire reaction pathway. nih.govresearchgate.net

By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile of the reaction can be constructed. This allows for the determination of activation barriers and reaction rates, providing insights into the factors that control the reaction's efficiency and selectivity. For instance, the mechanism of the Suzuki coupling involves steps like oxidative addition, transmetalation, and reductive elimination, all of which can be modeled using quantum chemical methods.

Computational Photophysical Studies on Related Halogenated Thiophene Systems

Halogenated thiophene derivatives are of interest for their potential applications in organic electronics and photochemistry. Computational methods, particularly Time-Dependent DFT (TD-DFT), can be used to study their photophysical properties. researchgate.netnih.gov These calculations can predict the electronic absorption and emission spectra by calculating the energies of the excited states and the probabilities of transitions between them.

For molecules similar to this compound, TD-DFT can provide insights into the nature of the electronic transitions (e.g., π-π* or n-π*), the excited state lifetimes, and the quantum yields of fluorescence and phosphorescence. The presence of heavy atoms like bromine can influence the photophysical properties through the heavy-atom effect, which can enhance intersystem crossing from singlet to triplet excited states. This can quench fluorescence but may be desirable for applications that utilize the triplet state, such as in photodynamic therapy or organic light-emitting diodes (OLEDs). researchgate.netrsc.org

Reactivity and Derivatization Pathways of 2 3 Bromophenyl 5 Chlorothiophene

Post-Synthetic Functionalization via Directed or Undirected Reactions

Post-synthetic modification of 2-(3-bromophenyl)-5-chlorothiophene leverages the distinct chemical nature of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds, as well as the reactivity of the aromatic rings.

The primary route for functionalizing this compound involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. The significant difference in reactivity between aryl bromides and aryl chlorides under typical catalytic conditions allows for selective transformations. The C-Br bond on the phenyl ring is more susceptible to oxidative addition to a Pd(0) catalyst compared to the more robust C-Cl bond on the thiophene (B33073) ring. mdpi.comrsc.org

This reactivity difference enables a stepwise approach. Initially, a Suzuki coupling can be performed selectively at the C-Br position of the phenyl ring, leaving the C-Cl bond intact for a subsequent, different coupling reaction. mdpi.com For instance, reacting this compound with an arylboronic acid under mild Suzuki conditions would yield a 2-(biphenyl-3-yl)-5-chlorothiophene derivative.

Conversely, while less common, conditions can be tailored to favor reaction at the 2-position of the thiophene ring. Studies on the related compound, 2-bromo-5-chlorothiophene (B1265590), demonstrate that selective Suzuki coupling at the more reactive C-Br bond is highly efficient, producing 2-aryl-5-chlorothiophenes. mdpi.comresearchgate.net A second coupling reaction can then be carried out at the C-Cl position, often requiring more forcing conditions (e.g., different ligands, higher temperatures) to afford unsymmetrical 2,5-bis(aryl)thiophenes. mdpi.com This sequential strategy is fundamental for creating specifically substituted bi-aryl and ter-aryl systems.

Table 1: Examples of Suzuki Cross-Coupling Reactions on Halogenated Thiophenes This table is illustrative of the types of reactions discussed, based on findings for 2-bromo-5-chlorothiophene which inform the potential reactivity of the title compound.

| Starting Material | Coupling Partner (Ar-B(OH)₂) | Catalyst/Base | Product | Yield | Reference |

| 2-Bromo-5-chlorothiophene | 4-Methylphenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 2-Chloro-5-(4-methylphenyl)thiophene | Good | mdpi.com |

| 2-Bromo-5-chlorothiophene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 2-Chloro-5-(4-methoxyphenyl)thiophene | Good | mdpi.com |

| 2-Bromo-5-chlorothiophene | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 2-Chloro-5-(3,5-dimethylphenyl)thiophene | Good | mdpi.com |

| 2-Bromo-5-chlorothiophene | 3,4-Dichlorophenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 2-Chloro-5-(3,4-dichlorophenyl)thiophene | Moderate | mdpi.com |

Beyond cross-coupling, the aromatic rings of this compound can undergo electrophilic substitution, although the presence of deactivating halogen substituents makes these reactions challenging. Reactions such as Friedel-Crafts acylation would likely occur on the phenyl ring, directed by the bromo substituent, but may require harsh conditions. More commonly, related compounds like 2-acetyl-5-chlorothiophene (B429048) are synthesized and then used in further reactions, such as base-catalyzed condensations with aromatic aldehydes to form chalcone-like structures. semanticscholar.org

A patent describes the synthesis of 3-(2-bromoacetyl)-5-chlorothiophene-2-sulfonamide (B173106), indicating that electrophilic acylation of a chlorothiophene derivative is a viable pathway to introduce keto functionalities, which can then be further modified. google.com Nucleophilic aromatic substitution is generally difficult on these electron-rich rings unless activated by strongly electron-withdrawing groups, which are not present in the parent compound.

Synthesis of Extended π-Conjugated Systems Incorporating the this compound Unit

The sequential cross-coupling capability of this compound is a powerful tool for constructing extended π-conjugated systems, which are of interest for applications in organic electronics. By first reacting at the C-Br position and then at the C-Cl position, one can systematically build larger, well-defined molecules.

For example, a Suzuki reaction of this compound with a thiophene-boronic acid could be followed by a second Suzuki reaction at the remaining chloro-position with another arylboronic acid. This step-by-step assembly allows for precise control over the final structure, enabling the synthesis of oligomers with alternating phenyl and thiophene rings. mdpi.comresearchgate.net Furthermore, derivatized chlorothiophenes can be used to synthesize thiophene-pyrazole conjugates, another class of extended π-systems, by reacting them with arylhydrazine hydrochloride after initial modification. semanticscholar.org

Formation of Polymeric Structures and Oligomers

This compound is an archetypal AB-type monomer suitable for polycondensation reactions. Specifically, it can be used in catalyst-transfer condensation polymerization (CTCP), such as Suzuki-Miyaura polycondensation, to form conjugated polymers. rsc.orgresearchgate.net

In this process, the monomer can be converted to a Grignard or organolithium reagent at one position, which then undergoes nickel-catalyzed or palladium-catalyzed polymerization. The "living" nature of CTCP allows for the synthesis of well-defined polymers with controlled molecular weights and low polydispersity. researchgate.net The di-halogenated nature of this compound allows it to react with a magnesium or zinc reagent to initiate polymerization, leading to polythiophenes with pendant bromophenyl groups. These pendant groups can then be subjected to post-polymerization modification, further enhancing the functional diversity of the resulting materials. rsc.org

Derivatization Towards Specific Functional Groups

The core structure of this compound can be derivatized to introduce a variety of specific functional groups, expanding its utility in medicinal chemistry and materials science.

Hydroxyl Groups: Keto groups introduced via acylation onto the thiophene ring can be stereoselectively reduced to form hydroxyl groups. For example, the keto group in 3-(2-bromoacetyl)-5-chlorothiophene-2-sulfonamide can be bioreduced to a hydroxyethyl (B10761427) group using microorganisms. google.com

Carboxylic Acid Groups: Thiophene rings can be functionalized to bear carboxylic acid groups. A common method involves a Heck reaction to introduce ethenyl groups, which can then be oxidized to afford carboxylic acids. For instance, di-brominated thiophenes have been converted to thiophene-2,5-dicarboxylic acid derivatives. electronicsandbooks.com

Nitrogen-Containing Heterocycles: The molecule can serve as a precursor for more complex heterocyclic systems. As an example, 2-acetyl-5-chlorothiophene can be converted into a prop-2-en-1-one intermediate, which then undergoes cyclization with hydrazines to yield pyrazole (B372694) derivatives fused or linked to the thiophene ring. semanticscholar.org

These derivatization strategies highlight how this compound acts as a platform for accessing a wide array of functionalized molecules for various scientific applications.

Exploration of Advanced Applications in Functional Materials Science

Potential as Building Blocks for Organic Semiconductors and Optoelectronic Devices

Thiophene-based molecules are fundamental to the field of organic electronics. sigmaaldrich.com The π-conjugated systems of thiophene (B33073) oligomers and polymers are the basis for many organic semiconductor materials. sigmaaldrich.comucsb.edu The compound 2-(3-Bromophenyl)-5-chlorothiophene serves as a key intermediate in the synthesis of more complex, π-extended polycyclic heteroaromatics. rsc.orgrsc.org The differential reactivity of the C-Br and C-Cl bonds, along with the C-H bonds on the thiophene and phenyl rings, allows for regioselective functionalization. Palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, can be employed to introduce various aryl or heteroaryl groups, extending the conjugation and tailoring the material's properties. rsc.orgrsc.org

The performance of organic field-effect transistors (OFETs) and other optoelectronic devices is highly dependent on the molecular packing and electronic structure of the organic semiconductor. sigmaaldrich.com The introduction of a 3-bromophenyl group to the 5-chlorothiophene core creates a twisted dihedral angle between the two aromatic rings. This non-coplanar structure can influence the solid-state packing, potentially disrupting extensive π-π stacking, which is a critical factor for charge transport. However, this structural motif is also a tool for tuning solubility and energy levels. By carefully selecting the substituents to be added via cross-coupling, it is possible to design materials with desired highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for efficient charge injection and transport in devices. acs.org

Thienoacenes, which are thiophene-fused acenes, have demonstrated excellent stability and high carrier mobility in OFETs. sigmaaldrich.com While this compound is not a thienoacene itself, it is a precursor for building larger, fused aromatic systems through intramolecular cyclization reactions following intermolecular coupling. rsc.org The synthesis of derivatives allows for the creation of materials with low-lying HOMO energy levels, which often correlates with good chemical and environmental stability. sigmaaldrich.com

| Property | Significance in Organic Semiconductors | Reference |

| π-Conjugated Thiophene Core | Forms the backbone for charge transport in organic electronic materials. | sigmaaldrich.comucsb.edu |

| Selective Halogen Functionalization | Allows for precise, stepwise synthesis of complex conjugated molecules via cross-coupling reactions. | rsc.orgrsc.org |

| Tunable Energy Levels (HOMO/LUMO) | Critical for optimizing charge injection/collection and device performance. | acs.org |

| Precursor to Fused Aromatic Systems | Can be used to build larger, more stable semiconducting molecules like thienoacenes. | rsc.orgsigmaaldrich.com |

Role in the Development of Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

In both OLEDs and OPVs, the performance is dictated by the properties of the organic materials used in the active layers. Thiophene derivatives are widely employed due to their excellent electronic properties and synthetic versatility. sigmaaldrich.comsigmaaldrich.com The compound this compound can be considered a building block for creating the donor or acceptor materials that form the heart of these devices. ossila.comresearchgate.net

For instance, in the development of materials for Organic Photovoltaics (OPVs) , a key strategy is the creation of a bulk heterojunction (BHJ) structure, which consists of an interpenetrating network of a donor and an acceptor material. sigmaaldrich.com The efficiency of charge separation at the donor-acceptor interface is paramount. mdpi.com Thiophene-based polymers and small molecules are frequently used as the electron-donating component. sigmaaldrich.com Starting from this compound, chemists can synthesize more complex donor molecules. For example, a Suzuki or Stille coupling reaction at the bromine or chlorine position could attach electron-donating side chains or extend the conjugated backbone, thereby tuning the absorption spectrum to better match the solar spectrum and optimizing the energy levels for efficient electron transfer to an acceptor, like a fullerene derivative or a non-fullerene acceptor. mdpi.comaps.org

In the context of Organic Light-Emitting Diodes (OLEDs) , thiophene-containing materials are used as charge-transporting layers, emitting layers, or host materials. researchgate.netacrospharmatech.com The synthesis of 2-(4-bromophenyl)-5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazole, a molecule with a similar structural motif, highlights a pathway to creating bipolar molecules. researchgate.net In this derivative, the electron-rich thiophene acts as a donor unit while the electron-deficient oxadiazole ring acts as an acceptor, resulting in a strong intramolecular charge transfer (ICT) chromophore. researchgate.net Such bipolar molecules are valuable in OLEDs as they can facilitate balanced electron and hole transport, leading to higher recombination efficiency. By modifying this compound, similar bipolar structures could be synthesized for use in OLEDs. The tunability afforded by the two halogen sites allows for the fine-tuning of the emission color and quantum efficiency.

| Application | Role of Thiophene Derivatives | Potential of this compound | Reference |

| Organic Photovoltaics (OPVs) | Act as electron-donor materials in the active layer. | Precursor for synthesizing tailored donor molecules with optimized absorption and energy levels. | sigmaaldrich.comsigmaaldrich.commdpi.com |

| Organic Light-Emitting Diodes (OLEDs) | Used in charge-transport and emitting layers. | Building block for bipolar host materials or emitters with tunable ICT characteristics. | researchgate.netacrospharmatech.com |

Investigation in Nonlinear Optical (NLO) Materials and Photonics (Extrapolation from similar chalcone (B49325) derivatives)

Nonlinear optical (NLO) materials are crucial for technologies like optical switching, frequency conversion, and optical data storage. optica.org Organic materials, particularly those with extended π-conjugation and significant intramolecular charge transfer (ICT), often exhibit large NLO responses. rsc.orgbohrium.com Chalcones, which feature two aromatic rings linked by an α,β-unsaturated keto group, are a well-studied class of NLO molecules. researchgate.net Their NLO properties can be readily tuned by modifying the donor and acceptor substituents on the aromatic rings. optica.orgresearchgate.net

While this compound is not a chalcone, it can be envisioned as a key synthetic precursor for one. For example, a hypothetical NLO-active chalcone, 1-(5-chloro-3-(3-bromophenyl)thiophen-2-yl)-3-aryl-prop-2-en-1-one, could be synthesized. In this structure, the thiophene ring system acts as part of the conjugated bridge and can be functionalized to act as an electron donor. The nature of the "aryl" group would be critical; an electron-donating group would create a D-π-D system, while a strong electron-acceptor would form a D-π-A system, which is often more effective for second-order NLO properties.

Studies on similar thiophene-containing chalcones provide a basis for extrapolating the potential NLO properties. For instance, the chalcone derivative 1-(5-chlorothiophene-2-yl)-3-(4-methoxyphenyl) prop-2-en-1-one (5CT4MP) was found to have a second harmonic generation (SHG) efficiency 1.6 times that of the standard material, urea. researchgate.net Other thiophene-chalcones have shown significant third-order NLO susceptibility (χ⁽³⁾) on the order of 10⁻⁷ esu and a nonlinear refractive index (n₂) of ~10⁻⁹ cm²/W, making them candidates for optical limiting applications. researchgate.net The presence of heavy atoms like bromine in our hypothetical chalcone could also enhance intersystem crossing, potentially influencing excited-state absorption and optical limiting behavior. The donor-acceptor arrangement and the planarity of the chalcone backbone are key factors governing the NLO response. rsc.orgbohrium.com

| NLO Property | Influencing Factors in Chalcones | Extrapolated Potential | Reference |

| Second Harmonic Generation (SHG) | Non-centrosymmetric crystal packing, strong D-π-A structure. | Potentially high SHG efficiency, comparable to other thiophene chalcones. | rsc.orgresearchgate.netresearchgate.net |

| Third-Order NLO Susceptibility (χ⁽³⁾) | Extended π-conjugation, strength of donor/acceptor groups. | Significant χ⁽³⁾ values, useful for optical switching and limiting. | researchgate.netresearchgate.net |

| Nonlinear Refractive Index (n₂) | Electronic effects of substituents on the π-system. | Large n₂ values are possible, depending on the final molecular design. | researchgate.netresearchgate.net |

| Optical Limiting | Two-photon absorption and excited-state absorption. | Potential for optical limiting applications, especially with heavy atom substitution. | bohrium.comresearchgate.net |

Design and Synthesis of Chemo-Sensors and Probes Based on Thiophene Scaffolds

Thiophene derivatives are excellent platforms for the construction of fluorescent and colorimetric chemosensors due to their robust photophysical properties. manipal.edunih.govbohrium.com The design of such sensors typically involves covalently linking the thiophene scaffold, which acts as a fluorophore or signaling unit, to a specific receptor unit that selectively binds to the target analyte (e.g., a metal ion or an anion). bohrium.commdpi.com

The compound this compound is a prime candidate for elaboration into a chemosensor. The bromo and chloro substituents serve as convenient chemical handles for introducing the necessary functionalities. For example, the bromine atom can be converted into a receptor moiety for a specific ion through reactions like Sonogashira or Suzuki coupling. This receptor could be a crown ether for alkali metals, a polyamine chain for transition metals, or a hydrogen-bond-donating group for anions. bohrium.comorientjchem.org

Upon binding of the analyte to the receptor, a detectable change in the optical properties of the thiophene fluorophore occurs. Common sensing mechanisms include:

Photoinduced Electron Transfer (PET): In the "off" state, the receptor quenches the thiophene's fluorescence. Analyte binding disrupts this process, "turning on" the fluorescence.

Intramolecular Charge Transfer (ICT): Analyte binding can alter the electron-donating or -withdrawing nature of the receptor, which modifies the ICT character of the molecule and causes a shift in the absorption or emission wavelength (a colorimetric or ratiometric response). nih.govbohrium.com

Förster Resonance Energy Transfer (FRET): The thiophene scaffold could be part of a FRET pair, where analyte binding alters the distance or orientation between a donor and acceptor fluorophore.

The synthesis of a novel thiophene-based chelator for Fe²⁺ ions and a fluorescent probe for Zn²⁺ and CN⁻ ions demonstrates the feasibility and power of this approach. mdpi.comorientjchem.org By applying established design principles, this compound can be systematically transformed into highly selective and sensitive probes for a wide range of biologically and environmentally important species. manipal.edumdpi.comorientjchem.org

| Sensor Component | Design Principle | Role of this compound | Reference |

| Signaling Unit | Thiophene core provides a stable fluorescent or colorimetric signal. | The core phenyl-thiophene structure would serve as the fluorophore. | manipal.edunih.govbohrium.com |

| Receptor Unit | A specific binding site is attached to the signaling unit. | The bromo and chloro groups are synthetic handles to attach analyte-specific receptors. | mdpi.comorientjchem.org |

| Sensing Mechanism | Analyte binding modulates the signal via PET, ICT, FRET, etc. | Functionalization would aim to create a system where binding induces a change in ICT or PET quenching. | nih.govbohrium.com |

Q & A

Q. What are the standard synthetic methodologies for preparing 2-(3-Bromophenyl)-5-chlorothiophene?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling , where a brominated thiophene derivative reacts with a 3-bromophenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base like K₃PO₄. The reaction is conducted under inert conditions (e.g., N₂ atmosphere) in a solvent system such as toluene/water (4:1 v/v) at 90°C for 12 hours. Post-reaction purification involves column chromatography and recrystallization to achieve >95% purity .

Q. What safety protocols are critical when handling this compound?

Follow OSHA HCS guidelines: use PPE (gloves, lab coat, goggles), work in a fume hood, and avoid inhalation or skin contact. Store at <4°C in airtight, light-protected containers. In case of exposure, rinse eyes/skin with water and seek medical attention. Dispose of waste via approved hazardous waste channels, referencing SDS documentation for 3-chlorophenol analogs .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- NMR (¹H/¹³C) : Assign peaks using deuterated solvents (e.g., CDCl₃) to identify substituent positions and confirm regioselectivity.

- Mass Spectrometry (EI/ESI) : Verify molecular weight (MW ≈ 273.56 g/mol) and isotopic patterns from bromine/chlorine.

- X-ray Crystallography : Resolve structural ambiguities, particularly steric effects from the bromophenyl group .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) elucidate electronic properties and reactivity?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO), electrostatic potential surfaces, and bond dissociation energies. For example, the electron-withdrawing Cl and Br substituents lower HOMO energy, reducing nucleophilic reactivity. Validate predictions against experimental UV-Vis and IR spectra to refine computational models .

Q. What strategies resolve contradictions in reported melting points or spectral data?

- Purity Analysis : Use HPLC with a C18 column (acetonitrile/water mobile phase) to detect impurities.

- Thermal Analysis : Differential Scanning Calorimetry (DSC) confirms melting points under controlled heating rates.

- Reproducibility : Standardize solvent systems (e.g., anhydrous THF vs. ethanol) to minimize solvent-polarity effects on NMR shifts .

Q. How do bromine and chlorine substituents influence regioselectivity in further functionalization?

The meta-bromine on the phenyl ring directs electrophilic substitution to the para position, while the 5-chloro on thiophene enhances electrophilic aromatic substitution at the α-position. For cross-coupling, the bromine acts as a leaving group in Pd-catalyzed reactions, enabling C-C bond formation at the thiophene moiety .

Q. What experimental parameters optimize yield in large-scale synthesis?

- Catalyst Loading : Reduce Pd(PPh₃)₄ from 4 mol% to 2 mol% with microwave assistance to minimize costs.

- Solvent Choice : Replace toluene with DMF to improve boronic acid solubility, but monitor for side reactions.

- Temperature Control : Lower reaction temperature to 70°C with extended time (24h) to prevent decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.